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Compound of Interest |

7-hydroxy-3-(1,3-thiazol-4-yl)-4H-
Compound Name:
chromen-4-one

CAS No.: 57390-73-5

Cat. No.: B11863884

Get Quote

Executive Summary: The Privileged Scaffold

The chromen-4-one (chromone) ring system is a "privileged scaffold" in medicinal chemistry,
historically recognized for its presence in natural flavonoids (e.g., quercetin, luteolin).[1][2]
However, the 3-heteroaryl-substituted chromen-4-one represents a distinct, synthetic evolution
of the naturally occurring isoflavone (3-phenylchromen-4-one) framework.

By replacing the C3-phenyl ring with heteroaromatic moieties (pyridines, pyrimidines,
pyrazoles), medicinal chemists have unlocked potent inhibitory activities against lipid and
protein kinases—most notably Phosphoinositide 3-kinase (PI13K) and DNA-dependent protein
kinase (DNA-PK). This guide dissects the patent landscape, synthetic methodologies, and
therapeutic utility of this specific chemical class.[1][2][3][4]

Chemical Definition & Markush Scope

To navigate the patent literature effectively, one must distinguish this specific scaffold from its 2-
substituted counterparts (flavones) and 3-phenyl analogs (isoflavones).
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Core Structure

The genus of interest is defined by the 4H-chromen-4-one core with a heteroaromatic ring
directly attached at the C3 position.

Core Scaffold: 3-Heteroaryl-chromen-4-one
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Figure 1: Structural dissection of the 3-heteroaryl-chromen-4-one pharmacophore.

Patent Claims Analysis

Patents in this space typically claim:

e R1 (Heteroaryl): 5- or 6-membered rings containing 1-3 nitrogen atoms (e.g., pyridin-3-yl,
1H-pyrazol-4-yl).

» R2 (C2-Position): Often Hydrogen, Methyl, or Morpholine (critical for PI3K potency).

e R3 (Benzene Ring): Substitutions at C6/C7/C8 (Halogens, Alkoxy) to tune metabolic stability
and solubility.

Therapeutic Targets & Mechanism of Action
PI3K Inhibition (Oncology & Immunology)

The most crowded patent space for this scaffold involves inhibitors of the PI3K/Akt/mTOR
pathway. 3-Heteroaryl chromones act as ATP-competitive inhibitors. The heteroaryl nitrogen
often functions as a critical hydrogen bond acceptor in the kinase hinge region.

o Key Patent Families:
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o Rhizen Pharmaceuticals / TG Therapeutics: Patents covering Umbralisib analogs often
explore the chromone core as a bioisostere to the quinazolinone scaffold.

o Regor Pharmaceuticals: Recent filings (e.g., WO 2024/163752) utilize heterocyclic cores
overlapping with this space for PI3K

mutants.

DNA-PK Inhibition (DNA Repair)

DNA-PK is a member of the PIKK family. While the classic inhibitor NU7441 is an 8-substituted
chromen-4-one, recent "scaffold morphing"” strategies have shifted focus to 3-substituted
derivatives to improve solubility and patentability.

e Mechanism: Inhibition of Non-Homologous End Joining (NHEJ), sensitizing cancer cells to
radiation and chemotherapy.

Emerging: Hepatitis B (HBV)
Roche has filed significant IP (e.g., WO 2020/148354) claiming substituted chromen-4-ones as

inhibitors of HBV cccDNA (covalently closed circular DNA) formation. This represents a novel

non-kinase application of the scaffold.

© 2026 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11863884?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Receptor Tyrosine Kinase (RTK) JEEREElyHCEman:

(Inhibitor)

Activation ATP Competition
PI3K (Class 1)
Phosphorylation

PIP3 Accumulation

Recruitment
Akt (Protein Kinase B)
Activation

MTORC1

Downstream Effects

Cell Proliferation Apoptosis Resistance

Click to download full resolution via product page

Figure 2: Biological intervention point of 3-heteroaryl-chromen-4-ones in the PI3K signaling
cascade.[5]

Technical Deep Dive: Synthetic Methodologies
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The construction of the 3-heteroaryl bond is the rate-limiting step in library generation. The two
dominant routes found in patent literature are Palladium-Catalyzed Cross-Coupling and
Deoxybenzoin Cyclization.

Primary Route: Suzuki-Miyaura Coupling

This is the industry standard for generating diversity at the C3 position. It allows for the late-
stage introduction of the heteroaryl group, facilitating SAR (Structure-Activity Relationship)
studies.

Protocol: Synthesis of 3-(Pyridin-3-yl)-4H-chromen-4-one

e Precursor: 3-lodochromone (highly reactive electrophile).

o Reagents: Pyridin-3-ylboronic acid, Pd(PPh3)4 or Pd(dppf)CI2, Na2CO3 (aq).
» Solvent: Dioxane/Water or Toluene/Ethanol.

Step-by-Step Methodology:

o Halogenation: Treat chromen-4-one with lodine (

) and CAN (Ceric Ammonium Nitrate) or
/PhI(OAC)2 to yield 3-iodochromen-4-one.

o Why: Direct iodination at C3 is favored due to the electron-rich nature of the enone double
bond.

e Coupling:

o Charge a reaction vial with 3-iodochromen-4-one (1.0 eq), heteroarylboronic acid (1.2 eq),
and

(2.0 eq).

o Add solvent (Dioxane:H20, 4:[6]1) and degas with Argon for 10 mins.

o Add catalyst
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(5 mol%).
o Heat to 90°C for 4-12 hours.

« Purification: Silica gel chromatography (EtOAc/Hexane gradient).
Self-Validating Check: The disappearance of the C3-H proton signal (

~6.7 ppm in precursor) and appearance of heteroaryl signals in 1H NMR confirms substitution.

Secondary Route: One-Pot Ugi-Azide

Used specifically for 3-(tetrazol-5-yl) derivatives.
e Reagents: 3-Formylchromone, Amine, TMSNS3, Isocyanide.

e Mechanism: Multicomponent reaction yielding a tetrazole moiety at the C3 position.
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Figure 3: Preferred synthetic workflow for library generation of 3-heteroaryl analogs.

Patent Landscape Data
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Assignee

Key Patent /
Application

Primary Target

Structural Feature

3-Substituted

Hoffmann-La Roche WO 2020/148354 HBV cccDNA chromen-4-one with
antiviral claims.
. 2,3-Disubstituted
Rhizen / TG
) US 2014/0011819 PI3K Delta chromones; often 3-
Therapeutics

aryl/heteroaryl.

Neuropore Therapies

US 11,492,348

PI3K/Autophagy

Tri-substituted

heteroaryl derivatives.

[7]

Kudos / AstraZeneca

Various (NU7441

lineage)

DNA-PK

8-Substituted (related
scaffold), but 3-
substituents cited in

morphing.

Academic (Various)

WO 2021/105091
(Bayer)

Pesticide/Bioactive

Heteroaryl-triazole
derivatives

(agricultural overlap).

Strategic Insights for Drug Developers

o Freedom to Operate (FTO): The 3-phenyl (isoflavone) space is crowded and largely generic.

However, specific 3-(5-membered heteroaryl) rings (e.g., isoxazoles, specific pyrazole

isomers) offer clear FTO.

e Solubility Challenges: The chromone core is planar and lipophilic.

o Solution: Patents frequently utilize morpholine or piperazine solubilizing groups at the C2

or C7 positions to improve PK properties.

» Bioisosterism: The 3-heteroaryl-chromen-4-one is often used as a bioisostere for quinazolin-

4-ones (common in kinase inhibitors like ldelalisib). If a competitor has a quinazolinone

patent, a chromone core may offer a distinct IP path with similar binding modes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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